molecular formula C24H21N3O4 B2759330 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile CAS No. 941969-08-0

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B2759330
CAS No.: 941969-08-0
M. Wt: 415.449
InChI Key: DGNUHHZQEVFPDT-UHFFFAOYSA-N
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Description

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include 4-methoxyphenol, furan derivatives, and oxazole precursors. Common synthetic routes may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenoxy group: This step might involve etherification reactions.

    Formation of the oxazole ring: This can be done through cyclization reactions involving nitriles and amines.

    Final assembly: The final compound is assembled through condensation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure optimal product formation.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Condensation: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

    Condensation Reagents: Such as acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile: can be compared with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. These might include:

  • Enhanced Stability : Due to specific substituents.
  • Increased Biological Activity : Due to unique interactions with molecular targets.
  • Versatility in Synthesis : Due to the availability of multiple synthetic routes.

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-28-18-7-9-19(10-8-18)29-16-20-11-12-22(30-20)24-27-21(15-25)23(31-24)26-14-13-17-5-3-2-4-6-17/h2-12,26H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNUHHZQEVFPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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